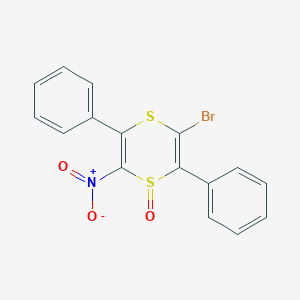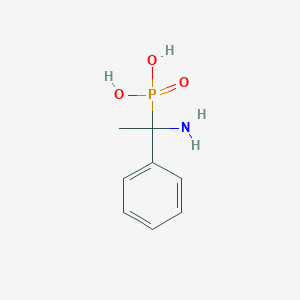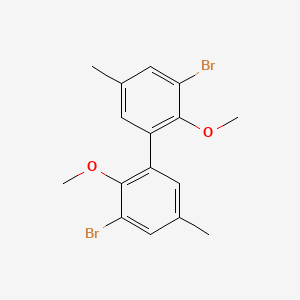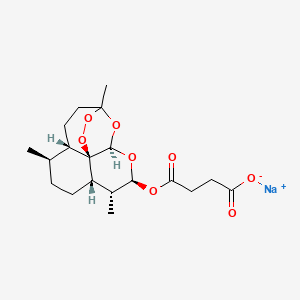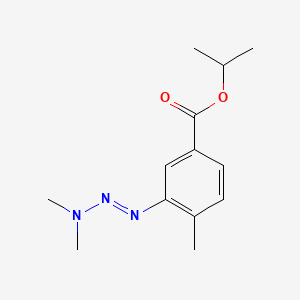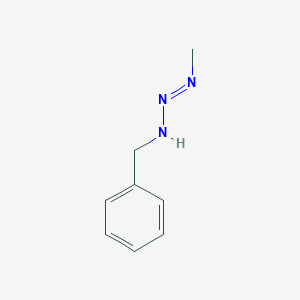
1-Triazene, 1-methyl-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Triazene, 1-methyl-3-(phenylmethyl)- is an organic compound belonging to the triazene family. Triazenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their diverse applications in organic synthesis and medicinal chemistry. The compound’s molecular formula is C9H11N3, and it is often utilized in various chemical reactions due to its unique structure and reactivity.
Preparation Methods
The synthesis of 1-Triazene, 1-methyl-3-(phenylmethyl)- typically involves the reaction of benzylamine with nitrous acid, followed by methylation. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production efficiently .
Chemical Reactions Analysis
1-Triazene, 1-methyl-3-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions typically yield amines.
Substitution: Nucleophilic substitution reactions are common, where the triazene group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Scientific Research Applications
1-Triazene, 1-methyl-3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Triazene, 1-methyl-3-(phenylmethyl)- involves its interaction with molecular targets through the formation of reactive intermediates. These intermediates can modify biological macromolecules, leading to various biological effects. The compound’s reactivity is primarily due to the presence of the triazene group, which can undergo cleavage to generate reactive species that interact with cellular components .
Comparison with Similar Compounds
1-Triazene, 1-methyl-3-(phenylmethyl)- can be compared with other triazene compounds such as:
- 1-Phenyl-3,3-dimethyltriazene
- 3-Methyl-1-(p-tolyl)triazene
- Triazane These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications. The uniqueness of 1-Triazene, 1-methyl-3-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
74649-49-3 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N-(methyldiazenyl)-1-phenylmethanamine |
InChI |
InChI=1S/C8H11N3/c1-9-11-10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,9,10) |
InChI Key |
VKFSVJJOSNEGAI-UHFFFAOYSA-N |
Canonical SMILES |
CN=NNCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)



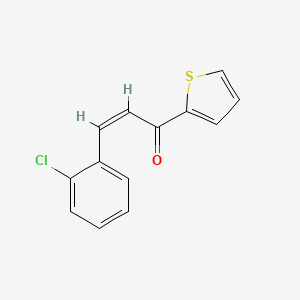
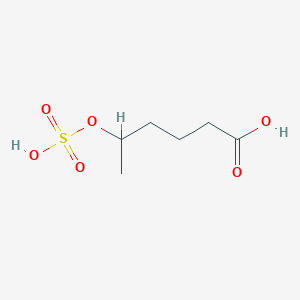
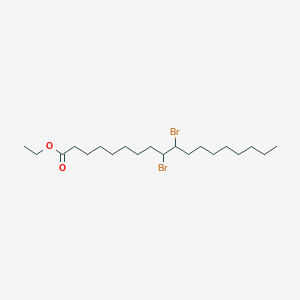
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)
